Enhanced Lipophilicity for Drug-Likeness: A Comparative LogP Analysis
2-Cyclohexylethanol exhibits a higher lipophilicity compared to cyclohexanol, which is critical for modifying drug candidates to improve membrane permeability and metabolic stability. The calculated LogP for 2-cyclohexylethanol is 1.95, compared to 1.23 for cyclohexanol [1][2].
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.95 |
| Comparator Or Baseline | Cyclohexanol: LogP = 1.23 |
| Quantified Difference | Δ LogP = 0.72 (a ~5.2-fold higher octanol/water partition ratio) |
| Conditions | Calculated or experimental LogP values |
Why This Matters
The 5.2-fold increase in octanol/water partition ratio indicates significantly improved ability to cross lipid bilayers, making 2-cyclohexylethanol a more suitable intermediate for synthesizing bioavailable APIs than cyclohexanol.
- [1] BOC Sciences. (n.d.). 2-Cyclohexylethanol (CAS 4442-79-9). View Source
- [2] PubChem. (2024). Cyclohexanol. National Center for Biotechnology Information. View Source
